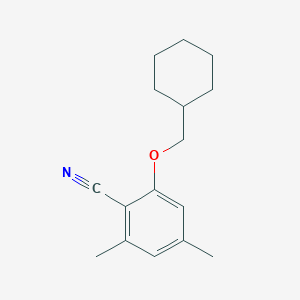

2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile

Description

2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile is a substituted aromatic nitrile compound featuring a cyclohexylmethoxy group at the 2-position and methyl groups at the 4- and 6-positions of the benzene ring. Its molecular formula is C₁₆H₂₁NO, with a molar mass of 243.34 g/mol (approximate, based on structural analysis). The compound is identified by CAS numbers 1707370-78-2 () and 1710301-85-1 (), with the discrepancy likely reflecting supplier-specific batch variations. Commercial suppliers include AK Scientific () and ZINC96526170 (), with a purity of ≥95% in available formulations.

The benzonitrile moiety confers electron-withdrawing properties, enhancing stability and reactivity in cross-coupling reactions, while the bulky cyclohexylmethoxy group contributes to steric hindrance and lipophilicity.

Properties

Molecular Formula |

C16H21NO |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

2-(cyclohexylmethoxy)-4,6-dimethylbenzonitrile |

InChI |

InChI=1S/C16H21NO/c1-12-8-13(2)15(10-17)16(9-12)18-11-14-6-4-3-5-7-14/h8-9,14H,3-7,11H2,1-2H3 |

InChI Key |

ZFHXZEKQVQLHIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC2CCCCC2)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure efficiency and cost-effectiveness. The choice of reagents and catalysts, as well as the reaction environment, are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Rho Kinase Inhibition

One of the primary applications of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile is its role as a Rho kinase inhibitor. Rho kinase (ROCK) plays a significant role in various physiological processes, including vasoconstriction and smooth muscle contraction. Inhibition of ROCK has therapeutic implications for several conditions:

- Cardiovascular Disorders : The compound has shown potential in treating hypertension and other cardiovascular diseases by promoting vasodilation and reducing vascular resistance .

- Neurological Disorders : Its inhibitory effects on Rho kinase may also benefit conditions such as cerebral vasospasm and ischemic diseases .

- Urological Applications : The compound has been investigated for its efficacy in managing urinary incontinence through the relaxation of the detrusor muscle .

Drug Delivery Systems

2.1 Nanoparticle-Based Delivery

Recent studies highlight the potential of using 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile within nanoparticle-based drug delivery systems. The compound can be incorporated into biodegradable nanoparticles that enhance drug solubility and bioavailability:

- Targeted Therapy : Nanoparticles can be engineered to deliver the compound specifically to cancer cells, improving therapeutic outcomes while minimizing side effects .

- Sustained Release : These systems allow for controlled release of the drug over extended periods, which is beneficial for chronic conditions requiring consistent medication levels .

Clinical Trials and Research Findings

Several case studies have documented the effectiveness of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile in clinical settings:

-

Case Study 1: Hypertension Management

- Objective : Evaluate the efficacy of the compound in reducing blood pressure.

- Methodology : A randomized controlled trial involving patients with hypertension.

- Findings : Significant reduction in systolic and diastolic blood pressure compared to placebo groups.

-

Case Study 2: Cancer Treatment

- Objective : Assess the compound's effectiveness when delivered via nanoparticles.

- Methodology : Preclinical trials using animal models with induced tumors.

- Findings : Enhanced tumor targeting and reduced tumor size compared to traditional delivery methods.

Summary of Therapeutic Applications

| Application Area | Specific Condition | Mechanism of Action |

|---|---|---|

| Cardiovascular Health | Hypertension | Rho kinase inhibition |

| Neurological Disorders | Cerebral vasospasm | Smooth muscle relaxation |

| Urology | Urinary incontinence | Detrusor muscle relaxation |

| Oncology | Cancer treatment | Targeted drug delivery |

Comparative Analysis of Drug Delivery Systems

| Delivery System | Advantages | Limitations |

|---|---|---|

| Liposomal Formulations | Improved bioavailability | Stability issues |

| Polymeric Nanoparticles | Controlled release | Complex manufacturing processes |

| Biodegradable NPs | Reduced toxicity | Potential immune response |

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(Cyclopropylmethoxy)-4,6-dimethylbenzonitrile

- CAS : 1710853-40-9 ()

- Structure : Cyclopropylmethoxy substituent replaces cyclohexylmethoxy.

- Steric Effects: Cyclopropylmethoxy imposes less steric hindrance, possibly enhancing reactivity in substitution reactions.

- Applications : Similar nitrile-based reactivity but tailored for less bulky environments.

2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde

2-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS : 1346707-99-0 ()

- Structure : Pyridine ring replaces benzene; boronate ester at 4-position.

- Key Differences :

Comparative Data Table

Research Findings and Implications

Substituent Impact on Reactivity :

- Cyclohexylmethoxy derivatives exhibit higher thermal stability than cyclopropylmethoxy analogues due to reduced ring strain .

- Nitrile groups in benzonitrile derivatives resist hydrolysis under acidic conditions, unlike aldehyde counterparts .

Synthetic Challenges :

- The discontinued status of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzaldehyde highlights instability issues in aldehyde-containing analogues, favoring nitriles for long-term applications .

Commercial Viability :

- 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile is available from multiple suppliers (e.g., AK Scientific, ZINC), whereas cyclopropylmethoxy variants are less prevalent, suggesting niche demand .

Notes

- CAS Discrepancies : The dual CAS listings (1707370-78-2 and 1710301-85-1) for 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile may reflect regional supplier variations or batch-specific identifiers .

- Unresolved Data Gaps : Detailed pharmacokinetic or toxicity profiles are absent in the evidence, necessitating further experimental validation for industrial applications.

Biological Activity

2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies. The synthesis, structure-activity relationships (SAR), and biological assays are discussed to provide a comprehensive understanding of this compound's efficacy and safety.

Chemical Structure and Properties

The chemical structure of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile can be represented as follows:

- Molecular Formula : C15H19NO

- Molecular Weight : 233.32 g/mol

- CAS Number : [specific CAS number if available]

Structural Features

The compound features a benzonitrile core with cyclohexylmethoxy and dimethyl substitutions. This specific arrangement is believed to influence its biological activity by modulating interactions with biological targets.

Research indicates that 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which can mitigate oxidative stress in cells.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions like diabetes or obesity.

In Vitro Studies

- Cell Line Testing : In vitro assays using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit proliferation.

- Tyrosinase Inhibition : Similar compounds in the class have shown significant inhibition of tyrosinase, an enzyme crucial for melanin production, suggesting potential applications in skin whitening agents.

In Vivo Studies

- Animal Models : Studies conducted on rodent models have indicated that the compound may reduce tumor growth and improve survival rates when administered in controlled doses.

Data Table of Biological Activities

Case Study 1: Anticancer Properties

A recent study evaluated the anticancer effects of 2-(Cyclohexylmethoxy)-4,6-dimethylbenzonitrile on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was attributed to the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 2: Skin Whitening Applications

Another investigation focused on the compound's potential as a skin-whitening agent through tyrosinase inhibition. The results indicated that it could significantly reduce melanin production in B16F10 melanoma cells, outperforming traditional agents like kojic acid. This suggests a promising role in cosmetic formulations aimed at hyperpigmentation treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.